molecular formula C29H26FN7O B12463397 (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15]pentadeca-2,5,9-trien-7-one

(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15]pentadeca-2,5,9-trien-7-one

Cat. No.: B12463397
M. Wt: 507.6 g/mol
InChI Key: BBIPVJCGIASXJB-UHFFFAOYSA-N
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Description

ITI214 free base: is a potent, central nervous system-active, orally bioavailable inhibitor of phosphodiesterase type 1 (PDE1). It exhibits excellent selectivity against other phosphodiesterase family members and a range of enzymes, receptors, transporters, and ion channels. The compound has shown efficacy in various animal models of motor and cognitive functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ITI214 free base involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods: Industrial production of ITI214 free base likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: ITI214 free base undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions are typically controlled to ensure the desired transformation without degrading the compound .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Mechanism of Action

ITI214 free base exerts its effects by inhibiting phosphodiesterase type 1, an enzyme that breaks down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, ITI214 free base increases the levels of these cyclic nucleotides, leading to various physiological effects. In the heart, it enhances cardiac contractility and dilates blood vessels, improving cardiac output and reducing vascular resistance . In the immune system, it modulates the function of immune cells, promoting antitumor immunity .

Comparison with Similar Compounds

Uniqueness: ITI214 free base is unique due to its high selectivity for phosphodiesterase type 1 and its potent central nervous system activity. It has shown efficacy in various animal models and has potential therapeutic applications in both cardiovascular and oncological diseases .

Biological Activity

The compound (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15}]pentadeca-2,5,9-trien-7-one , also referred to as ITI-214 in some literature, is a complex organic molecule with significant biological activity primarily as a selective inhibitor of phosphodiesterase type 1 (PDE1) . This compound has garnered attention due to its potential applications in treating various conditions such as heart failure and certain cancers.

Chemical Structure and Properties

The molecular formula of this compound is C29H26FN7OC_{29}H_{26}FN_7O, with a molecular weight of approximately 507.6 g/mol . It features a tetracyclic structure with multiple functional groups that contribute to its biological activity:

PropertyValue
Molecular Weight507.6 g/mol
XLogP3-AA4.8
CAS Number1642303-38-5
Minimum Purity95%

ITI-214 functions by inhibiting PDE1, an enzyme that regulates intracellular levels of cyclic nucleotides such as cAMP and cGMP. This inhibition can lead to enhanced signaling pathways that are beneficial in various therapeutic contexts . The selective inhibition of PDE1 has been linked to improved cardiac function and potential anti-cancer effects by modulating cellular signaling pathways involved in proliferation and apoptosis.

Preclinical Studies

Several preclinical studies have demonstrated the biological efficacy of ITI-214:

  • Cardiac Function : In animal models of heart failure, ITI-214 administration resulted in improved cardiac output and reduced myocardial fibrosis .
  • Cancer Models : The compound exhibited anti-proliferative effects in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of ITI-214:

Compound NameStructural FeaturesBiological Activity
Compound AAniline derivative with a different heterocycleAnticancer
Compound BSimilar tetracyclic framework but lacks fluorineAntimicrobial
Compound CContains a different substituent on the aniline ringEnzyme inhibitor

This table illustrates that while there are compounds with similar frameworks or functional groups, the specific combination of features in ITI-214 may confer unique properties that warrant further exploration.

Case Studies

Case Study 1: Heart Failure Treatment
In a study involving dogs with induced heart failure, ITI-214 was administered over a period of four weeks. Results indicated significant improvements in left ventricular ejection fraction (LVEF) compared to control groups . These findings suggest that PDE1 inhibition may provide a novel therapeutic avenue for managing heart failure.

Case Study 2: Cancer Cell Line Studies
In vitro studies using breast cancer cell lines showed that ITI-214 inhibited cell growth by more than 50% at concentrations as low as 10 µM. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Properties

Molecular Formula

C29H26FN7O

Molecular Weight

507.6 g/mol

IUPAC Name

5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one

InChI

InChI=1S/C29H26FN7O/c1-35-28(38)25-26(31-20-7-3-2-4-8-20)36(34-27(25)37-23-11-5-10-22(23)33-29(35)37)17-18-13-15-19(16-14-18)21-9-6-12-24(30)32-21/h2-4,6-9,12-16,22-23,31H,5,10-11,17H2,1H3

InChI Key

BBIPVJCGIASXJB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7

Origin of Product

United States

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